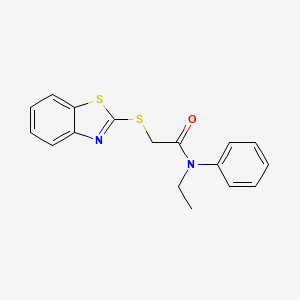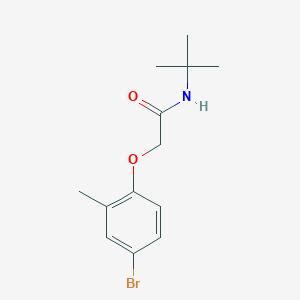
N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide, also known as DMSO, is a widely used solvent in scientific research. It has a variety of applications in the fields of biochemistry, pharmacology, and medicine. DMSO is a colorless and odorless liquid that is highly polar and water-soluble.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide is not fully understood. It is believed that N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide can penetrate cell membranes and interact with proteins and nucleic acids. N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide can also disrupt hydrogen bonding and van der Waals interactions between molecules, leading to changes in protein conformation and activity.
Biochemical and Physiological Effects:
N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties. N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide can also act as a free radical scavenger and protect cells from oxidative stress. Additionally, N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide has been shown to have anti-cancer properties and can induce cell differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide has several advantages as a solvent in lab experiments. It is highly polar and can dissolve a wide range of compounds. N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide is also relatively non-toxic and has low volatility, making it a safe solvent to work with. However, N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide can also have limitations in lab experiments. It can interfere with some assays, leading to false positive or false negative results. N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide can also be cytotoxic at high concentrations, leading to cell death.
Direcciones Futuras
There are several future directions for research on N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide. One area of research is the development of new N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide derivatives with improved solubility and selectivity for specific compounds. Another area of research is the investigation of the mechanism of action of N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide and its interaction with proteins and nucleic acids. Additionally, research on the use of N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide as a drug delivery vehicle and its potential therapeutic applications is an area of interest.
Métodos De Síntesis
N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide can be synthesized by reacting dimethyl sulfate with sodium sulfonate in the presence of a base. The reaction produces N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide and sodium sulfate as a byproduct. The synthesis method is relatively simple and cost-effective, making N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide a widely available solvent in the scientific community.
Aplicaciones Científicas De Investigación
N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide is commonly used as a solvent for a variety of compounds in scientific research. It has been used in the synthesis of peptides, proteins, and nucleic acids. N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide is also used as a cryoprotectant for cell lines and tissues. It has been shown to improve the viability of cells during freezing and thawing processes. Additionally, N,N-diethyl-2-methyl-5-(4-morpholinylsulfonyl)benzamide is used as a vehicle for drug delivery in pharmacology research.
Propiedades
IUPAC Name |
N,N-diethyl-2-methyl-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-4-17(5-2)16(19)15-12-14(7-6-13(15)3)23(20,21)18-8-10-22-11-9-18/h6-7,12H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILBUYGJIKURGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-methyl-5-(morpholin-4-ylsulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[bis(4-methoxyphenyl)methyl]acetamide](/img/structure/B5784906.png)


![4-({[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5784928.png)


![methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B5784951.png)



![N'-[(2-bromobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5785000.png)
![3-(4-chlorophenyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5785002.png)
![3,5-dimethylphenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate](/img/structure/B5785014.png)
